molecular formula C14H15N3O3 B3375404 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid CAS No. 1099147-55-3

1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid

Cat. No.: B3375404
CAS No.: 1099147-55-3
M. Wt: 273.29
InChI Key: BCIUNYKRYKRLQS-UHFFFAOYSA-N
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Description

1-(1H-Indazole-5-amido)cyclopentane-1-carboxylic acid (CAS: 1099147-55-3) is a cyclopentane-based compound featuring an indazole-5-carboxamide moiety and a carboxylic acid group. Its molecular formula is C₁₄H₁₅N₃O₃, with a molecular weight of 273.29 g/mol . The indazole ring, a bicyclic aromatic heterocycle containing two nitrogen atoms, is linked via an amide bond to the cyclopentane backbone.

Properties

IUPAC Name

1-(1H-indazole-5-carbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12(16-14(13(19)20)5-1-2-6-14)9-3-4-11-10(7-9)8-15-17-11/h3-4,7-8H,1-2,5-6H2,(H,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIUNYKRYKRLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)C2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid involves multiple steps, typically starting with the preparation of the indazole core. The synthetic route often includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

1-(1H-Indazole-5-amido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Research indicates that 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid may exhibit various pharmacological properties. These include:

  • Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : The structural characteristics of the compound are being investigated for their ability to inhibit cancer cell proliferation, particularly in specific types of tumors .
  • Neurological Applications : Compounds with similar structures have been explored for their potential in treating neurological disorders, including Parkinson's disease and other neurodegenerative conditions .

Biological Interaction Studies

Understanding how 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid interacts with biological targets is crucial for its application in drug development. Key areas of focus include:

  • Receptor Binding : Studies are ongoing to elucidate the binding affinities of this compound to various receptors involved in disease pathways, which could lead to the development of targeted therapies .
  • Mechanism of Action : Research aims to clarify the mechanisms through which this compound exerts its biological effects, particularly in cancer and microbial infections.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Anticancer Research : A study investigated the effects of indazole derivatives on cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis in certain types of cancer cells .
  • Neurological Disorders : Research into related compounds has shown promise in modulating neurotransmitter systems, suggesting that 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid could be a candidate for further exploration in treating conditions like Parkinson's disease .
  • Antimicrobial Studies : Initial screening indicated that compounds with similar structures exhibited antimicrobial activity against various pathogens, warranting further investigation into their mechanisms and efficacy .

Mechanism of Action

The mechanism of action of 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on the Cyclopentane Core
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
1-(1H-Indazole-5-amido)cyclopentane-1-carboxylic acid C₁₄H₁₅N₃O₃ 273.29 Indazole-5-amido, carboxylic acid 1099147-55-3
3-(1H-Tetrazole-5-amido)cyclopentane-1-carboxylic acid C₈H₁₁N₅O₃ 225.21 Tetrazole-5-amido, carboxylic acid 1540020-22-1
1-Cyanocyclopentanecarboxylic acid C₇H₉NO₂ 139.15 Cyano, carboxylic acid 540490-54-8
1-Amino-1-cyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 Amino, carboxylic acid (same carbon) 52-52-8

Key Observations :

  • Indazole vs. Tetrazole : The indazole group in the target compound provides a larger aromatic surface area compared to the smaller tetrazole ring in the analog from . This difference may influence π-π stacking interactions in biological systems.
  • Amide vs. Cyano: The cyano group in 1-cyanocyclopentanecarboxylic acid () lacks hydrogen-bonding capacity, reducing solubility compared to the amide-containing target compound.
  • Amino Acid Conformation: 1-Amino-1-cyclopentanecarboxylic acid () has both amino and carboxylic acid groups on the same carbon, leading to steric constraints absent in the target compound’s structure.
Heterocyclic Ring Modifications
Compound Name Heterocycle Core Structure Biological Relevance Reference
1-(1H-Indazole-5-amido)cyclopentane-1-carboxylic acid Indazole Bicyclic (two N atoms) Potential kinase inhibition
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid Indole Bicyclic (one N atom) Modified electronic properties
1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide Tetrazole Monocyclic (four N atoms) Metabolic stability

Key Observations :

  • Indazole vs. Indole: Indazole’s additional nitrogen atom (vs.
  • Tetrazole vs. Indazole : Tetrazoles are metabolically stable bioisosteres for carboxylic acids, but their smaller size may reduce binding affinity compared to indazole derivatives .

Biological Activity

1-(1H-Indazole-5-amido)cyclopentane-1-carboxylic acid is a synthetic compound with a unique molecular structure that includes an indazole moiety and a cyclopentane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₃O₃
  • Molecular Weight : Approximately 273.29 g/mol
  • Density : Approximately 1.42 g/cm³
  • Melting Point : Around 635.4°C

The compound features an amide functional group attached to the indazole, which contributes to its chemical reactivity and potential biological activity.

The biological activity of 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Although detailed studies are still needed to elucidate the exact molecular targets and pathways involved, preliminary research suggests that it may act as an inhibitor for certain enzymes involved in cancer progression and microbial growth.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that indazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways (e.g., AKT/mTOR pathway) .

Table 1: Anticancer Activity of Indazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-71.27Apoptosis induction
Compound BA5490.72EGFR inhibition
1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acidTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid are also under investigation. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Study on Indazole Derivatives

A study focused on the synthesis and evaluation of N-substituted indazole derivatives reported promising results regarding their inhibitory activities against MAO-B (Monoamine Oxidase B), which is implicated in neurodegenerative diseases. The results indicated that modifications to the indazole structure could enhance potency significantly .

Evaluation of Biological Activity

In another study, researchers synthesized a series of indazole-based compounds and evaluated their anticancer activity against breast cancer cell lines (MCF-7). The most potent derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development as therapeutic agents .

Future Directions

The ongoing research into the biological activity of 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid suggests that it holds promise as a therapeutic agent in oncology and infectious disease treatment. Further investigations are necessary to explore its full pharmacological profile, optimal dosing regimens, and potential side effects.

Q & A

Basic Research Questions

What are the recommended safety protocols for handling 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid in laboratory settings?

While direct data on this compound is limited, safety protocols for structurally related indazole and cyclopentane-carboxylic acid derivatives recommend:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a face shield to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 respirators) is advised if airborne particulates are generated .
  • Engineering Controls: Use fume hoods for synthesis or purification steps to minimize inhalation risks .
  • Waste Disposal: Avoid drainage systems; dispose of contaminated materials as hazardous waste .

What synthetic methodologies are applicable for preparing 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid?

Synthesis of similar compounds involves:

  • Amide Coupling: React 1H-indazole-5-carboxylic acid with aminocyclopentane-carboxylic acid using coupling agents like EDC/HOBt or HATU in DMF .
  • Protection/Deprotection Strategies: Use tert-butyl esters (e.g., Boc groups) for carboxylate protection during coupling, followed by acidic cleavage .
  • Purification: Employ reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) for isolation .

How can the structural integrity of this compound be validated experimentally?

  • X-ray Crystallography: Use SHELX software (SHELXL/SHELXS) for refinement, especially with high-resolution single-crystal data .
  • Spectroscopic Analysis:
    • NMR: Confirm indazole and cyclopentane moieties via 1^1H/13^{13}C NMR (e.g., indazole C5 amide proton at δ 8.1–8.3 ppm) .
    • LCMS: Verify molecular weight (e.g., m/z [M+H]+ ~331) using methods like electrospray ionization .

Advanced Research Questions

How can computational modeling predict the biological activity of this compound?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors where indazole derivatives are active). Reference PubChem-derived 3D structures (e.g., CID 10888375 for cyclopentane-carboxylic acid analogs) .
  • SAR Studies: Modify substituents (e.g., cyclopentane vs. cyclohexane) to assess impact on binding affinity using free-energy perturbation (FEP) calculations .

What pharmacological pathways are plausible for this compound based on structural analogs?

  • Airway Disease Targets: A patent (EP4199922 B1) describes cyclopentane-carboxylic acid derivatives as modulators of airway inflammation, suggesting potential activity in COPD or asthma .
  • Kinase Inhibition: Indazole derivatives often target VEGF or Aurora kinases; evaluate enzyme inhibition via fluorescence-based kinase assays .

How can contradictory solubility data be resolved experimentally?

  • Multi-Method Validation:
    • Dynamic Light Scattering (DLS): Assess aggregation in aqueous buffers.
    • Differential Scanning Calorimetry (DSC): Measure thermal stability and solubility transitions .
    • pH-Dependent Studies: Adjust pH (e.g., 2–10) to identify optimal solubility conditions, as carboxylate groups may ionize .

What strategies address low yields in amide bond formation during synthesis?

  • Optimize Coupling Conditions: Screen solvents (DMF vs. THF), bases (DIPEA vs. TEA), and temperatures (0°C to RT) .
  • Catalytic Additives: Use DMAP or HOAt to accelerate reaction rates.
  • Real-Time Monitoring: Employ in-situ FTIR to track carbonyl disappearance (e.g., 1680 cm1^{-1} for activated ester intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid
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1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid

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